

Methyl 2-Amino-3,4-difluorobenzoate chemical structure and IUPAC name

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Compound of Interest

Compound Name: *Methyl 2-Amino-3,4-difluorobenzoate*

Cat. No.: *B067086*

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An In-Depth Technical Guide to **Methyl 2-Amino-3,4-difluorobenzoate**: A Key Intermediate for Pharmaceutical Research

Introduction and Overview

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of medicinal chemistry. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.^{[1][2]} **Methyl 2-Amino-3,4-difluorobenzoate** is a specialized aromatic building block that stands at the intersection of these design principles. As a trifunctional molecule—possessing an amine, an ester, and a difluoro-substituted benzene ring—it offers a versatile platform for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical identity, synthesis, applications, and handling, tailored for researchers and scientists in drug development.

Core Chemical Identity

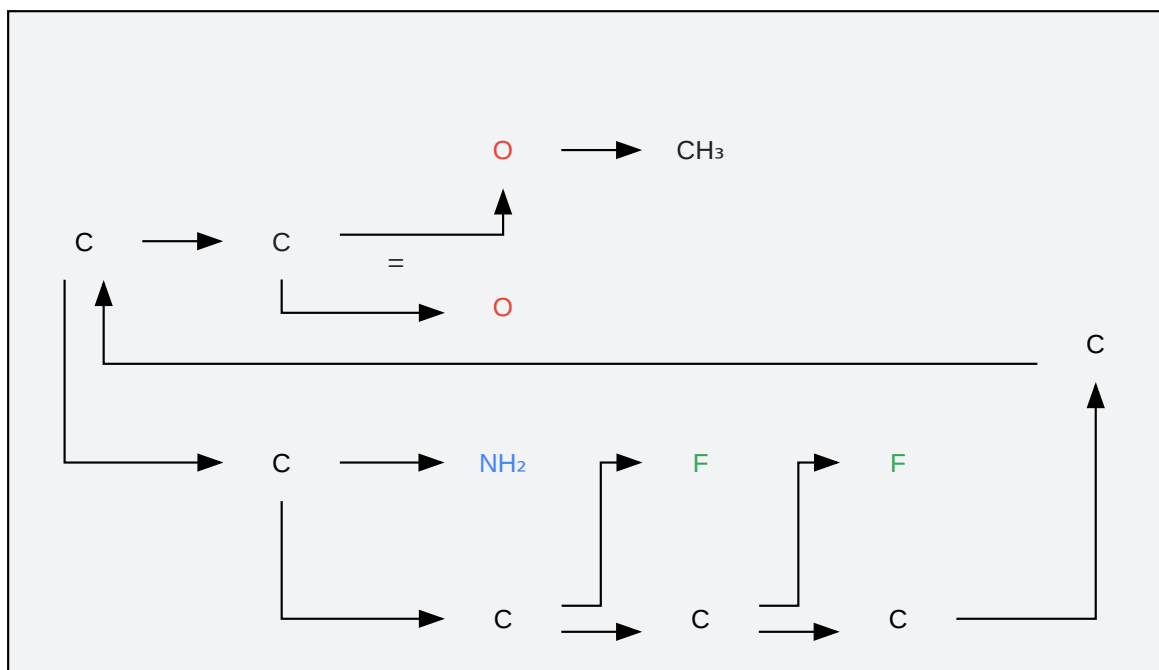
A precise understanding of a molecule's structure and properties is fundamental to its effective application in synthesis.

IUPAC Name and Synonyms

- IUPAC Name: **Methyl 2-amino-3,4-difluorobenzoate**
- Common Synonyms:
 - 2-Amino-3,4-difluorobenzoic acid methyl ester
 - Methyl 3,4-difluoroanthranilate

Chemical Structure

The structure consists of a central benzene ring substituted with an amino group at position 2, two fluorine atoms at positions 3 and 4, and a methyl ester group at position 1. This specific arrangement of functional groups and fluorine atoms dictates its unique reactivity and utility in synthetic chemistry.



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Caption: 2D Chemical Structure of **Methyl 2-Amino-3,4-difluorobenzoate**.

Physicochemical Properties

Quantitative data for this specific isomer is not broadly published; however, properties can be reliably estimated based on its parent acid and analogous structures, such as Methyl 2-amino-4,5-difluorobenzoate.[3][4]

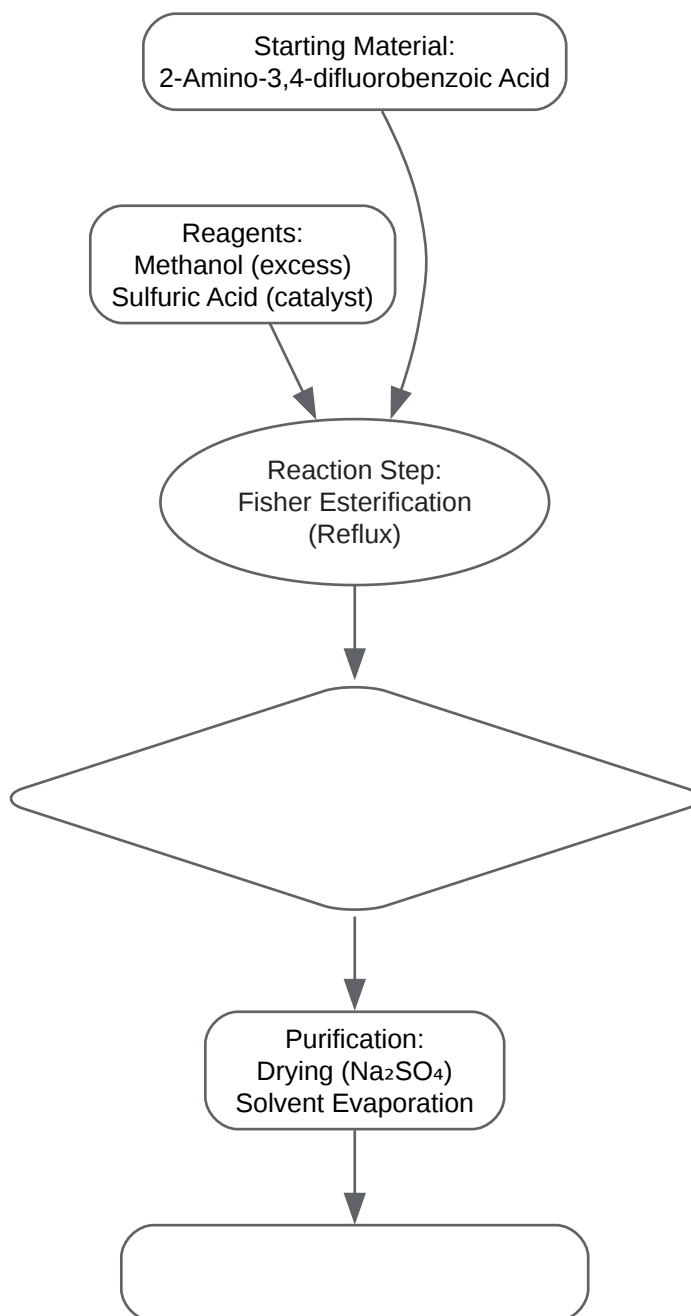
| Property | Value (Estimated/Reported for Analogs) | Source/Basis |
|-------------------|--|-----------------------------|
| Molecular Formula | C ₈ H ₇ F ₂ NO ₂ | - |
| Molecular Weight | 187.14 g/mol | - |
| Appearance | White to pale yellow crystalline solid | Analogy[4] |
| Boiling Point | ~274 °C at 760 mmHg | Analogy[3] |
| Density | ~1.3-1.4 g/cm ³ | Analogy[3] |
| Solubility | Soluble in methanol, ethyl acetate, DCM | General chemical principles |
| CAS Number | 158580-95-1 (for the parent acid) | [5] |

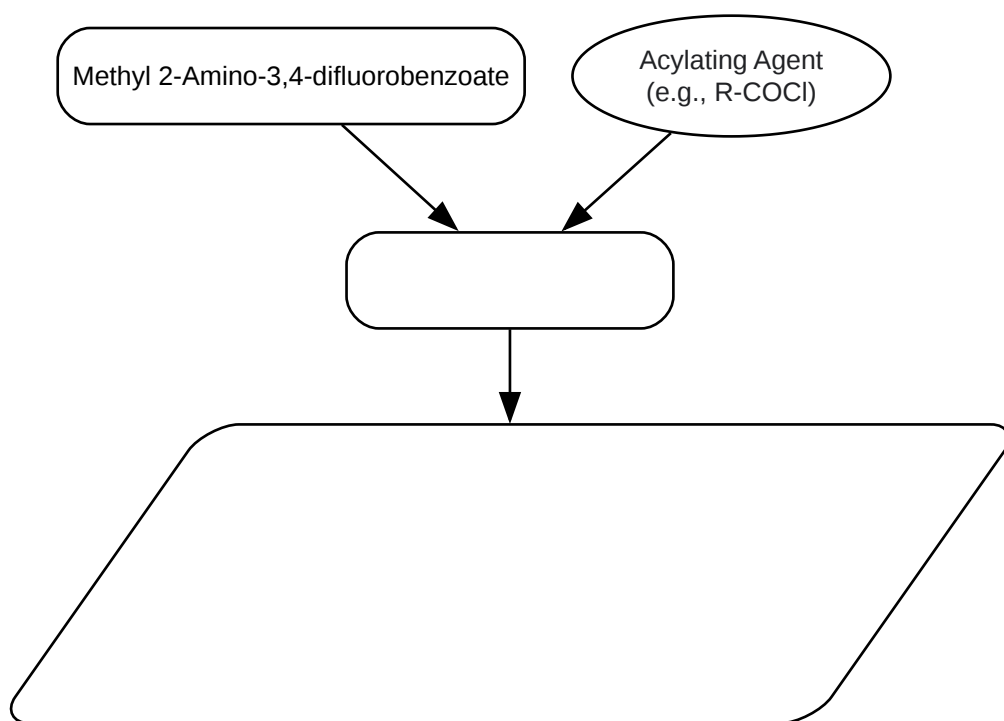
Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of **Methyl 2-Amino-3,4-difluorobenzoate** is the esterification of its corresponding carboxylic acid precursor, 2-Amino-3,4-difluorobenzoic acid.[5]

Retrosynthetic Analysis & Workflow

The synthesis follows a classical Fisher esterification pathway. The carboxylic acid is treated with an excess of methanol in the presence of a strong acid catalyst. The excess alcohol serves both as a reagent and as the solvent, driving the reaction equilibrium toward the product side in accordance with Le Châtelier's principle.





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